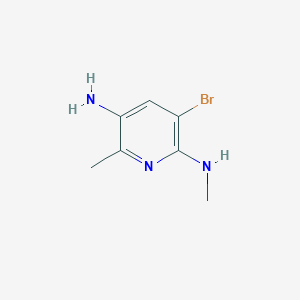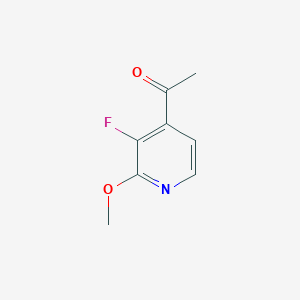
1-(3-Fluoro-2-methoxypyridin-4-YL)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Fluoro-2-methoxypyridin-4-yl)ethan-1-one is a chemical compound belonging to the pyridine family It is characterized by the presence of a fluorine atom at the third position and a methoxy group at the second position of the pyridine ring, with an ethanone group attached at the fourth position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Fluoro-2-methoxypyridin-4-yl)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 3-fluoro-2-methoxypyridine as the starting material.
Acylation Reaction: The key step involves the acylation of 3-fluoro-2-methoxypyridine using an appropriate acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride.
Reaction Conditions: The reaction is usually carried out under reflux conditions in an inert atmosphere to prevent any side reactions.
Industrial Production Methods: In an industrial setting, the production of 1-(3-Fluoro-2-methoxypyridin-4-yl)ethan-1-one may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-Fluoro-2-methoxypyridin-4-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol group.
Substitution: The fluorine atom and methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
1-(3-Fluoro-2-methoxypyridin-4-yl)ethan-1-one has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Biological Research: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Industrial Research: It is utilized in the development of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of 1-(3-Fluoro-2-methoxypyridin-4-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and methoxy group play crucial roles in modulating the compound’s binding affinity and selectivity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparación Con Compuestos Similares
1-(5-Fluoro-2-methoxypyridin-4-yl)ethan-1-one: Similar structure but with the fluorine atom at the fifth position.
1-(3-Fluoro-2-methoxypyridin-4-yl)propan-1-one: Similar structure but with a propanone group instead of an ethanone group.
1-(4-Fluoro-2-methoxypyridin-3-yl)ethan-1-one: Similar structure but with the fluorine atom at the fourth position and the methoxy group at the third position.
Uniqueness: 1-(3-Fluoro-2-methoxypyridin-4-yl)ethan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the fluorine atom and methoxy group significantly influences its reactivity and interactions with biological targets, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C8H8FNO2 |
|---|---|
Peso molecular |
169.15 g/mol |
Nombre IUPAC |
1-(3-fluoro-2-methoxypyridin-4-yl)ethanone |
InChI |
InChI=1S/C8H8FNO2/c1-5(11)6-3-4-10-8(12-2)7(6)9/h3-4H,1-2H3 |
Clave InChI |
OIJKEDWMSBVTCM-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C(C(=NC=C1)OC)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


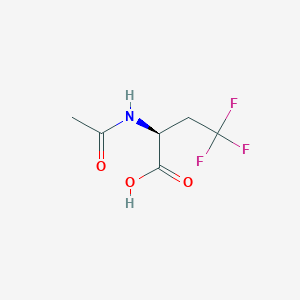
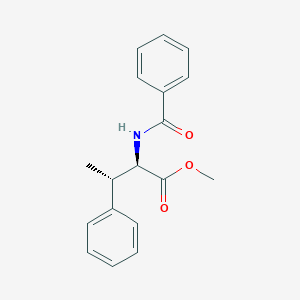

![2-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12848477.png)

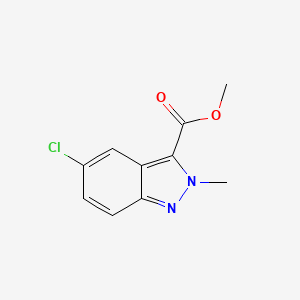
![5-[(5-Chloro-2-fluoro-6-methyl-4-pyrimidinyl)amino]-4-hydroxy-3-[(2-sulphophenyl)azo]naphthalene-2,7-disulphonic acid, sodium salt](/img/structure/B12848498.png)
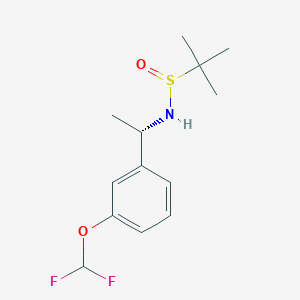
![Methyl 4-(bromomethyl)bicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B12848504.png)

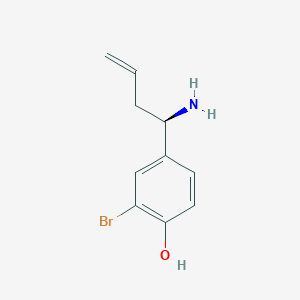

![(4S,12S)-8,8-dimethyl-4,12-di(propan-2-yl)-3,6,10,13-tetrazatricyclo[8.3.0.02,6]trideca-1(13),2-diene](/img/structure/B12848529.png)
